2-methyl-N-(2-methylquinolin-5-yl)benzamide
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Overview
Description
2-methyl-N-(2-methylquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-5-yl)benzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of an acid catalyst.
Nitration and Reduction: The 2-methylquinoline is then nitrated to form 2-methyl-5-nitroquinoline, which is subsequently reduced to 2-methyl-5-aminoquinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of 2-methyl-N-(2-methylquinolin-5-yl)benzamide.
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide: Another quinoline derivative with similar biological activities.
2,3-dimethoxybenzamide: A benzamide derivative with antioxidant and antibacterial activities.
Uniqueness
This compound is unique due to its specific structure, which combines the biological activities of both quinoline and benzamide moieties.
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-methyl-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-7-14(12)18(21)20-17-9-5-8-16-15(17)11-10-13(2)19-16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
WIFNBFUYUDDFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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